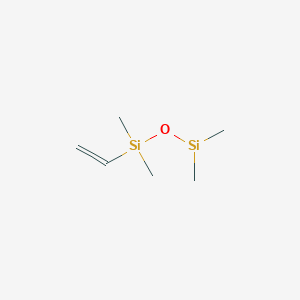

1,1,3,3-Tetrametil-1-vinildisiloxano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,3,3-Tetramethyl-1-vinyldisiloxane is an organosilicon compound. It is a colorless liquid that is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst .

Molecular Structure Analysis

The molecular formula of 1,1,3,3-Tetramethyl-1-vinyldisiloxane is C6H16OSi2 . The exact mass is 160.073975 .Physical And Chemical Properties Analysis

The compound is a colorless liquid with a density of 0.784 g/cm3 . It has a boiling point of 95.6±9.0 °C at 760 mmHg . The flash point is 11.6±18.7 °C .Aplicaciones Científicas De Investigación

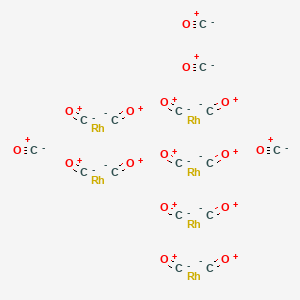

Química organometálica

1,1,3,3-Tetrametil-1-vinildisiloxano se utiliza como ligando en química organometálica. Forma complejos con metales de transición que pueden utilizarse como catalizadores en diversas transformaciones orgánicas .

Catálisis homogénea

Este compuesto es un componente del catalizador de Karstedt, que se utiliza ampliamente en la producción de elastómeros de silicona. El catalizador facilita el proceso de hidrosilación, que es esencial para la reticulación de los polímeros de silicona .

Reacciones de hidrogermanilación

En presencia del catalizador de Karstedt, el this compound se somete a hidrogermanilación con trimetilgermano. Esta reacción es significativa para la síntesis de compuestos organosilícicos que contienen germanio, que tienen aplicaciones potenciales en electrónica y fotónica .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known to be employed as a ligand in organometallic chemistry and also as a homogeneous catalyst . This suggests that it may interact with certain enzymes or proteins, but specific interactions have not been reported.

Molecular Mechanism

It is known to act as a ligand in organometallic chemistry and as a homogeneous catalyst , suggesting it may interact with biomolecules in some way. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 1,1,3,3-Tetramethyl-1-vinyldisiloxane can be achieved through a hydrosilylation reaction between 1,1,3,3-tetramethyl-1-vinylsilane and hydrogen silsesquioxane.", "Starting Materials": [ "1,1,3,3-tetramethyl-1-vinylsilane", "Hydrogen silsesquioxane" ], "Reaction": [ "Add 1,1,3,3-tetramethyl-1-vinylsilane and hydrogen silsesquioxane to a reaction flask", "Add a platinum catalyst to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Heat the reaction mixture to 80-100°C to complete the reaction", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by distillation or column chromatography" ] } | |

| 55967-52-7 | |

Fórmula molecular |

C6H16OSi2 |

Peso molecular |

160.36 g/mol |

Nombre IUPAC |

dimethylsilyloxy-ethenyl-dimethylsilane |

InChI |

InChI=1S/C6H16OSi2/c1-6-9(4,5)7-8(2)3/h6,8H,1H2,2-5H3 |

Clave InChI |

UVLRQIDTOJPWEH-UHFFFAOYSA-N |

SMILES |

C[Si](C)O[Si](C)(C)C=C |

SMILES canónico |

C[SiH](C)O[Si](C)(C)C=C |

| 55967-52-7 | |

Pictogramas |

Flammable; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,1,3,3-tetramethyl-1-vinyldisiloxane in the synthesis of hyperbranched poly(carbosiloxane)s?

A1: In this research, 1,1,3,3-tetramethyl-1-vinyldisiloxane acts as a co-monomer alongside an optically pure (S,S)-1,5-di(1-naphthyl)-1,5-diphenyl-1,5-divinyl-3-methyltrisiloxane in a hydrosilylation polymerization reaction []. This co-monomer influences the degree of branching within the resulting hyperbranched poly(carbosiloxane) structure. By adjusting the feed ratio of the two monomers, the researchers were able to control the degree of branching in the final polymer product [].

Q2: How does the use of 1,1,3,3-tetramethyl-1-vinyldisiloxane impact the properties of the synthesized polymers?

A2: The incorporation of 1,1,3,3-tetramethyl-1-vinyldisiloxane into the polymer structure influences its physical properties. The study observed that varying the feed ratio of this monomer directly impacted the molecular weight (Mn = 4320−9370) and glass transition temperature (Tg = −29−34 °C) of the resulting hyperbranched poly(carbosiloxane)s []. These findings highlight how monomer selection can be used to fine-tune polymer characteristics for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)

![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)